molecular formula C29H38S2 B12937435 2-Pentadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene

2-Pentadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene

Cat. No.: B12937435
M. Wt: 450.7 g/mol
InChI Key: RIEDACYAZITBDK-UHFFFAOYSA-N
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Description

2-Pentadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene is a complex organic compound that belongs to the class of benzo[b]benzo[4,5]thieno[2,3-d]thiophenes. These compounds are known for their unique structural properties and potential applications in various fields, particularly in organic electronics. The presence of a pentadecyl group enhances the solubility and processability of the compound, making it suitable for use in solution-processable organic semiconductors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene typically involves a multi-step processThe reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the acylation process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity .

Chemical Reactions Analysis

Types of Reactions

2-Pentadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: Hydrazine hydrate in the presence of a catalyst.

    Substitution: Br2 in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism by which 2-Pentadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene exerts its effects is primarily through its interaction with electronic devices. The compound’s conjugated structure allows for efficient charge transport, making it an excellent candidate for use in organic semiconductors. The molecular targets include the active layers of OFETs and OLEDs, where it facilitates the movement of charge carriers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pentadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene stands out due to its enhanced solubility and processability, which are attributed to the presence of the pentadecyl group. This makes it more suitable for solution-processable applications compared to its simpler analogs .

Properties

Molecular Formula

C29H38S2

Molecular Weight

450.7 g/mol

IUPAC Name

2-pentadecyl-[1]benzothiolo[3,2-b][1]benzothiole

InChI

InChI=1S/C29H38S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-23-20-21-25-27(22-23)31-28-24-18-15-16-19-26(24)30-29(25)28/h15-16,18-22H,2-14,17H2,1H3

InChI Key

RIEDACYAZITBDK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=CC=CC=C4S3

Origin of Product

United States

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